3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one
Description
3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridazinone core, which is known for its diverse biological activities
Properties
IUPAC Name |
3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-17-8-6-15(19-20-17)7-9-18(23)21-10-11-24-16(13-21)12-14-4-2-1-3-5-14/h1-5,16H,6-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLGRYLWUOTWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1CCC(=O)N2CCOC(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzylmorpholine Moiety: This step involves the reaction of benzylamine with morpholine under specific conditions to form the benzylmorpholine intermediate.
Introduction of the Pyridazinone Core: The benzylmorpholine intermediate is then reacted with a suitable precursor, such as a pyridazine derivative, under controlled conditions to form the desired pyridazinone core.
Final Coupling Step: The final step involves the coupling of the benzylmorpholine moiety with the pyridazinone core through a series of reactions, including condensation and cyclization, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzylmorpholine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with cellular receptors involved in pain signaling, contributing to its analgesic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one stands out due to its unique combination of a pyridazinone core and a benzylmorpholine moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
